6-Methoxyquinoline-8-carboxylic acid CAS number
6-Methoxyquinoline-8-carboxylic acid CAS number
An In-depth Technical Guide to 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7)
Introduction
6-Methoxyquinoline-8-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. Characterized by a quinoline core substituted with a methoxy group at the 6-position and a carboxylic acid at the 8-position, this molecule serves as a highly valuable intermediate in the realms of medicinal chemistry and materials science. Its structural framework is closely related to the pharmacophore of several historically significant pharmaceutical agents, making it a compound of considerable interest for drug development professionals. The carboxylic acid moiety provides a versatile chemical handle for further synthetic modifications, such as amide bond formation or esterification, enabling the construction of diverse molecular libraries for biological screening. This guide provides a comprehensive technical overview of its properties, a logical synthesis strategy, its applications, and essential safety protocols.
Physicochemical Properties and Identification
The unique identity and characteristics of 6-Methoxyquinoline-8-carboxylic acid are defined by its specific molecular structure. These properties are fundamental for its application in research and synthesis.
| Identifier | Value | Source(s) |
| CAS Number | 408536-52-7 | [1][2] |
| Molecular Formula | C11H9NO3 | [2][3] |
| Molecular Weight | 203.197 g/mol | [1][2][3] |
| InChI Key | PTOKBRQKJFQMIB-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥97% | [1] |
| Physical Form | Solid / Powder | [4] |
| Related Salt CAS | 1082696-00-1 (Hydrochloride salt) | [4] |
While specific experimental data on properties like melting point and solubility are not widely published, inferences can be drawn from related structures. The parent compound, 6-Methoxyquinoline, is noted as being insoluble in water.[5][6] The presence of the carboxylic acid group in 6-Methoxyquinoline-8-carboxylic acid would be expected to confer some aqueous solubility, particularly under basic (deprotonated) conditions, while likely remaining soluble in common organic solvents.
Synthesis and Methodologies
Proposed Synthetic Workflow
The synthesis is best approached as a three-stage process starting from a commercially available aniline derivative.
Caption: Proposed multi-step synthesis of 6-Methoxyquinoline-8-carboxylic acid.
Experimental Protocol Rationale and Steps
Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline
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Causality: The Skraup reaction is a cornerstone of quinoline synthesis, providing a reliable method to construct the heterocyclic ring system. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[7] Using 3-nitro-4-aminoanisole as the starting aniline ensures the correct placement of the methoxy group at position 6 and the nitro group at position 8 in the resulting quinoline ring. Arsenic oxide is a traditional oxidizing agent for this reaction.[7]
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Protocol:
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In a suitable reaction vessel, create a slurry of powdered arsenic oxide and 3-nitro-4-aminoanisole in glycerol.[7]
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With vigorous stirring, slowly add concentrated sulfuric acid. The temperature will spontaneously rise; control the addition rate to maintain a manageable temperature.[7]
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Carefully heat the mixture to the specified reaction temperature (e.g., 105-110°C) and maintain for several hours.[7] This step is highly exothermic and must be controlled carefully.
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After the reaction is complete, cool the mixture and dilute it with water.
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Neutralize the mixture with ammonium hydroxide to precipitate the crude product.[7]
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Filter the precipitate and wash thoroughly with water, followed by recrystallization from a suitable solvent like methanol to yield pure 6-methoxy-8-nitroquinoline.[7]
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Step 2: Reduction to 8-Amino-6-methoxyquinoline
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Causality: The nitro group is an excellent precursor to an amine via reduction. This transformation is necessary to install the amino group required for the final conversion to a carboxylic acid. Tin(II) chloride (SnCl2) in an acidic medium is a classic and effective method for this reduction.[8][9]
-
Protocol:
-
Dissolve or suspend 6-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid).
-
Add a solution of SnCl2 dihydrate in concentrated hydrochloric acid portion-wise while monitoring the reaction temperature.
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After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a strong base (e.g., NaOH or NH4OH) to precipitate the amine.
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Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to obtain 8-Amino-6-methoxyquinoline.
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Step 3: Conversion to 6-Methoxyquinoline-8-carboxylic acid
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Causality: The Sandmeyer reaction is a powerful method for converting an aromatic amine into a variety of functional groups, including nitriles, which can be readily hydrolyzed to carboxylic acids. This provides a reliable route to the target molecule from the key 8-amino intermediate.
-
Protocol:
-
Diazotization: Dissolve 8-Amino-6-methoxyquinoline in a cold aqueous acid solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5°C to form the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir until the formation of the nitrile is complete.
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Hydrolysis: Isolate the intermediate nitrile. Subject the nitrile to acidic or basic hydrolysis (e.g., refluxing in aqueous HCl or NaOH) to convert the cyano group into a carboxylic acid.
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After hydrolysis, neutralize the solution to the isoelectric point of the amino acid to precipitate the final product, 6-Methoxyquinoline-8-carboxylic acid. Filter, wash, and dry the solid.
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Applications in Research and Drug Development
The primary value of 6-Methoxyquinoline-8-carboxylic acid lies in its role as a sophisticated chemical intermediate. Its structure is intrinsically linked to pharmacologically active scaffolds.
Caption: Key application areas for 6-Methoxyquinoline-8-carboxylic acid.
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Antimalarial Drug Discovery: The 8-amino-6-methoxyquinoline core is the foundational pharmacophore for the crucial antimalarial drugs primaquine and tafenoquine.[8][9] This compound provides a route to novel analogs where the carboxylic acid can be used to attach different side chains via amide linkages, potentially leading to new derivatives with improved activity, altered pharmacokinetic profiles, or reduced toxicity.[8][10]
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Oncology and Anti-inflammatory Research: Derivatives of 6-methoxyquinoline have demonstrated significant cytotoxic effects against cancer cell lines, including those that are multidrug-resistant.[6] The scaffold is also used to develop anti-inflammatory agents.[6] This carboxylic acid derivative is an ideal starting point for synthesizing targeted libraries to explore these therapeutic areas.
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Bioisosterism: The carboxylic acid group is a feature in hundreds of approved drugs.[11] However, it can sometimes lead to issues with metabolic stability or membrane permeability.[11] This molecule can be used in studies to develop bioisosteres—functional groups that mimic the carboxylic acid's properties but with improved drug-like characteristics.
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Materials Science: The quinoline ring system possesses unique electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and as a component in fluorescent sensors for detecting ions like zinc.[6] The carboxylic acid group allows for covalent attachment of the quinoline core to polymers or other substrates.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Methoxyquinoline-8-carboxylic acid is not detailed in the search results, a conservative safety protocol can be established based on the SDS for the closely related 6-Methoxyquinoline and its hydrochloride salt.[4][5][12][13]
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Hazard Identification:
-
Recommended Precautions and PPE:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14] Avoid breathing dust.[5] Wash hands thoroughly after handling.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or European Standard EN166 regulations.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][13] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists or if you feel unwell.[13]
-
-
Storage:
References
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6-methoxy-8-quinolinecarboxylic acid - Chemical Synthesis Database. ChemSynthesis. [Link]
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6-Methoxyquinoline-8-carboxylic acid (C007B-367157). Cenmed Enterprises. [Link]
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SAFETY DATA SHEET: 6-Methoxyquinoline. Alfa Aesar. [Link]
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Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]
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6-Methoxyquinoline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]
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The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs. Journal of the American Chemical Society. [Link]
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Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. RTI International. [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. National Center for Biotechnology Information. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. Bentham Science. [Link]
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(PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. [Link]
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